molecular formula C16H8ClNO3 B13327714 8-Chloro-2-(4-hydroxyphenyl)-4-oxo-4H-chromene-7-carbonitrile

8-Chloro-2-(4-hydroxyphenyl)-4-oxo-4H-chromene-7-carbonitrile

Cat. No.: B13327714
M. Wt: 297.69 g/mol
InChI Key: ZJHHZCIPLUMCAP-UHFFFAOYSA-N
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Description

8-Chloro-2-(4-hydroxyphenyl)-4-oxo-4H-chromene-7-carbonitrile is a chemical compound belonging to the chromone family Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

The synthesis of 8-Chloro-2-(4-hydroxyphenyl)-4-oxo-4H-chromene-7-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and 8-chloro-4H-chromen-4-one.

    Condensation Reaction: The key step involves a condensation reaction between 4-hydroxybenzaldehyde and 8-chloro-4H-chromen-4-one in the presence of a base, such as sodium hydroxide, to form the desired chromene derivative.

    Cyclization: The intermediate product undergoes cyclization to form the final compound, this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

8-Chloro-2-(4-hydroxyphenyl)-4-oxo-4H-chromene-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid in the presence of acidic or basic conditions.

Scientific Research Applications

8-Chloro-2-(4-hydroxyphenyl)-4-oxo-4H-chromene-7-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Studies: The compound is used in biological assays to investigate its effects on various cellular pathways and molecular targets.

    Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Chloro-2-(4-hydroxyphenyl)-4-oxo-4H-chromene-7-carbonitrile involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes or receptors, modulating their activity. The nitrile group may also play a role in binding to specific proteins or nucleic acids, affecting their function. The exact pathways and targets depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

8-Chloro-2-(4-hydroxyphenyl)-4-oxo-4H-chromene-7-carbonitrile can be compared with other chromone derivatives, such as:

    6-Hydroxy-2-(2-phenylethyl)chromone: Known for its anti-inflammatory properties.

    5,7-Dihydroxy-2-(2-phenylethyl)chromone: Studied for its antioxidant activity.

    8-Chloro-2-(2-phenylethyl)-5,6,7-trihydroxy-5,6,7,8-tetrahydrochromone: Investigated for its potential anticancer effects.

The unique combination of functional groups in this compound makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C16H8ClNO3

Molecular Weight

297.69 g/mol

IUPAC Name

8-chloro-2-(4-hydroxyphenyl)-4-oxochromene-7-carbonitrile

InChI

InChI=1S/C16H8ClNO3/c17-15-10(8-18)3-6-12-13(20)7-14(21-16(12)15)9-1-4-11(19)5-2-9/h1-7,19H

InChI Key

ZJHHZCIPLUMCAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)C#N)Cl)O

Origin of Product

United States

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